molecular formula C13H14N4O4 B2756353 N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1211236-69-9

N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No. B2756353
CAS RN: 1211236-69-9
M. Wt: 290.279
InChI Key: TVBZRADXNYPYKJ-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, also known as MOA-728, is a chemical compound that has been studied for its potential therapeutic applications in various fields of medicine. This compound has been synthesized through a multi-step process and has been found to exhibit unique biochemical and physiological effects.

Scientific Research Applications

Computational and Pharmacological Potential

1,3,4-oxadiazole and pyrazole derivatives have demonstrated computational and pharmacological potential, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), indicating their utility in drug design and therapeutic applications M. Faheem, FARMACIA, 2018.

Corrosion Inhibition

Oxadiazole derivatives have been reported to serve as efficient corrosion inhibitors for metals in acidic media. Their inhibition efficiency has been correlated with their chemical structure, showcasing the potential of these compounds in industrial applications related to material preservation and maintenance F. Bentiss et al., Corrosion Science, 2002.

Insecticidal Activity

Anthranilic diamides analogs containing 1,3,4-oxadiazole rings have shown promising insecticidal activities against pests like the diamondback moth (Plutella xylostella). These findings suggest the applicability of oxadiazole derivatives in developing new pesticides for agricultural use L. Qi et al., RSC Advances, 2014.

Antimicrobial Activity

Novel oxadiazole compounds have demonstrated significant antimicrobial activity against various bacterial strains, highlighting their potential in addressing antimicrobial resistance and developing new therapeutic agents N. P. Rai et al., European journal of medicinal chemistry, 2009.

Liquid Crystalline Properties

Oxadiazole derivatives have been explored for their liquid crystalline properties, which are influenced by structural modifications such as the presence of nitro groups and alkoxy chains. These materials could be utilized in the development of advanced liquid crystal displays and other optical devices H. Abboud et al., Liquid Crystals, 2017.

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4/c1-8-16-17-11(21-8)7-14-12(18)13(19)15-9-5-3-4-6-10(9)20-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBZRADXNYPYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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